

Application Notes and Protocols for Manganese-Based Catalysts in Organic Synthesis

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Compound of Interest

Compound Name: **Manganese**

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The use of earth-abundant and low-toxicity **manganese** in catalysis has garnered significant attention as a sustainable alternative to precious metal catalysts. **Manganese** complexes exhibit remarkable versatility, catalyzing a wide array of organic transformations with high efficiency and selectivity. These application notes provide detailed protocols and data for key organic synthesis reactions utilizing **manganese**-based catalysts, including C-H activation, oxidation, reduction, and cross-coupling reactions.

Manganese-Catalyzed C-H Alkenylation of Indoles

The direct functionalization of C-H bonds is a powerful strategy for the efficient synthesis of complex organic molecules. **Manganese** catalysts have emerged as effective promoters of C-H activation, enabling the alkenylation of heterocycles such as indoles.

Application Note: C2-Alkenylation of N-Pyrimidylindoles with Alkynes

This protocol describes the **manganese**-catalyzed C2-alkenylation of N-pyrimidylindoles with a variety of terminal and internal alkynes. The reaction proceeds with high regioselectivity and stereoselectivity, yielding the corresponding (E)-alkenylindoles. The pyrimidyl directing group can be readily removed post-reaction. The addition of a catalytic amount of acid is crucial for selectivity towards the alkenylation product over a competing [2+2+2] cyclization.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation: Substrate Scope of Mn-Catalyzed C2-Alkenylation of Indoles[1][2][3]

Entry	Indole Substrate	Alkyne	Product	Yield (%)
1	N-Pyrimidylindole	Phenylacetylene	85	
2	N-Pyrimidylindole	1-Hexyne	78	
3	5-Methoxy-N-pyrimidylindole	Phenylacetylene	82	
4	5-Fluoro-N-pyrimidylindole	4-Tolylacetylene	75	
5	N-Pyrimidylindole	1-Phenyl-1-propyne	68	
6	N-Pyrimidylindole	Diphenylacetylene	72	

Experimental Protocol: General Procedure for C2-Alkenylation of Indoles[1][2][3][4]

Materials:

- N-Pyrimidyl-protected indole (1.0 equiv)
- Alkyne (1.2 equiv)
- MnBr(CO)₅ (10 mol%)
- Dicyclohexylamine (Cy₂NH) (20 mol%)
- Acetic Acid (20 mol%)
- Anhydrous 1,4-dioxane

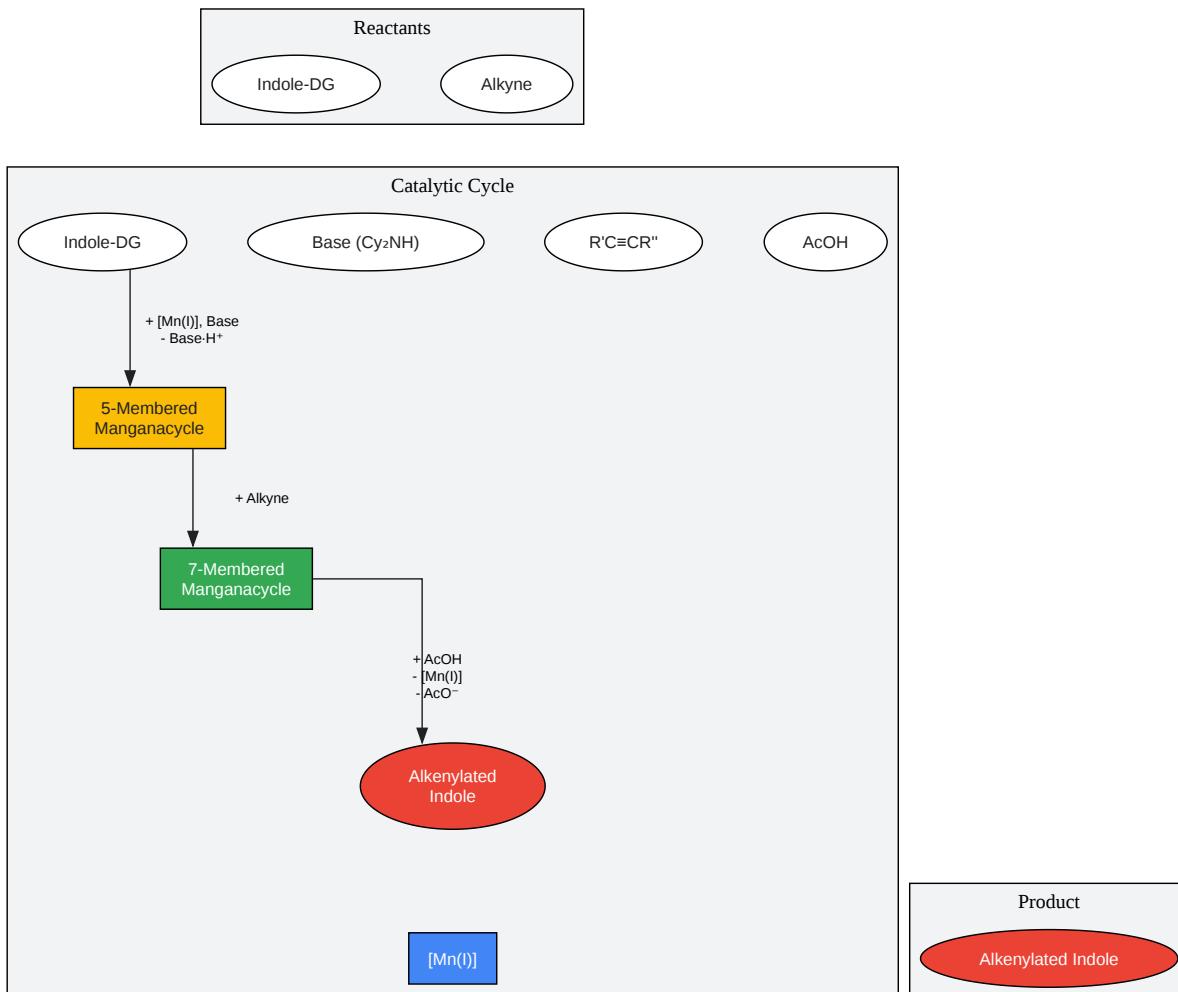
- Schlenk tube or similar reaction vessel
- Standard laboratory glassware for workup and purification

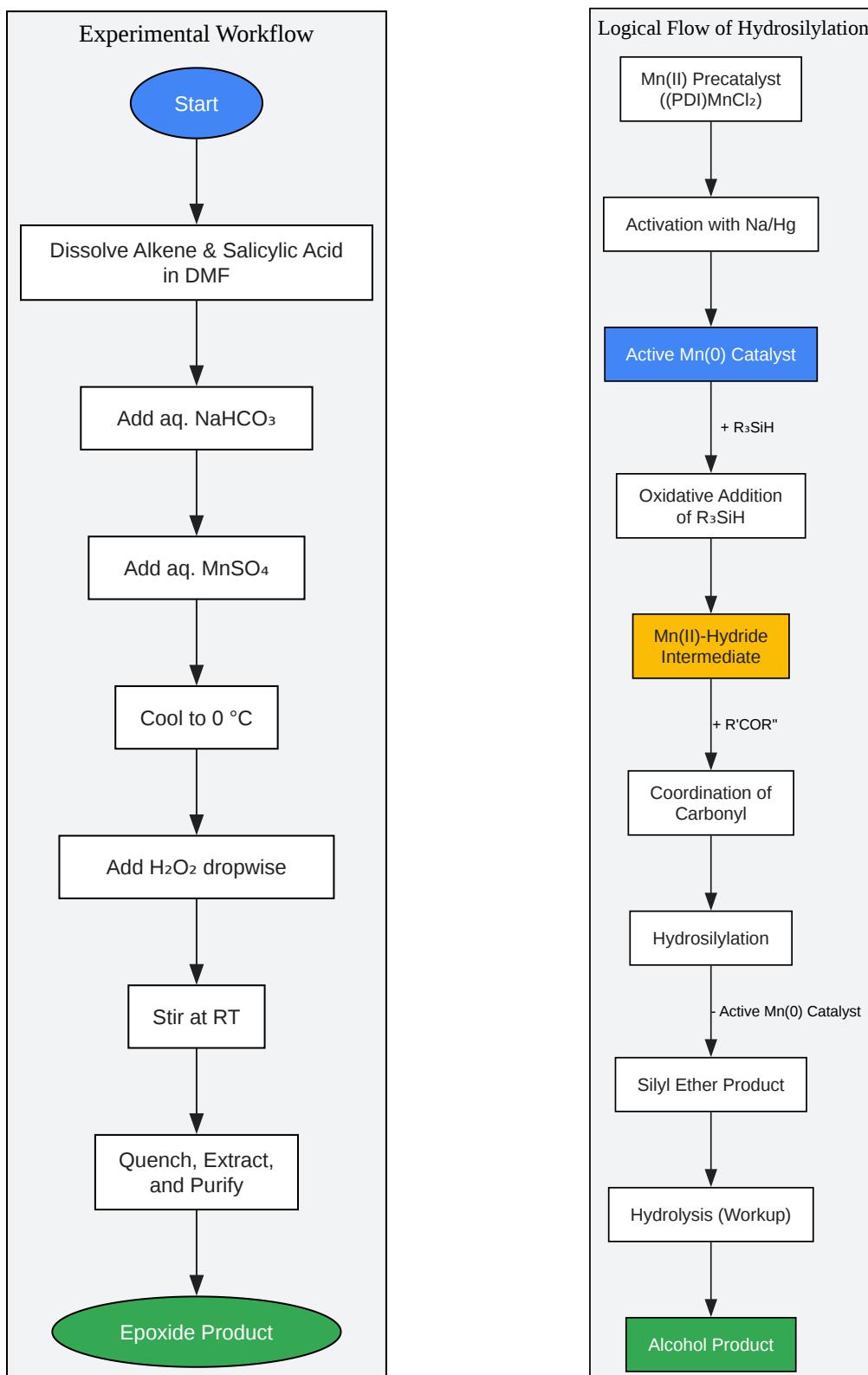
Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add the N-pyrimidyl-protected indole (0.2 mmol), $\text{MnBr}(\text{CO})_5$ (0.02 mmol, 10 mol%), dicyclohexylamine (0.04 mmol, 20 mol%), and acetic acid (0.04 mmol, 20 mol%).
- Add anhydrous 1,4-dioxane (1.0 mL) via syringe.
- Add the alkyne (0.24 mmol, 1.2 equiv) to the reaction mixture.
- Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
- Stir the reaction mixture for 12-24 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired C2-alkenylated indole.

Catalytic Cycle: Proposed Mechanism for C-H Alkenylation

The proposed catalytic cycle begins with the deprotonation of the indole C2-H by a **manganese** complex, assisted by the amine base, to form a five-membered manganacycle intermediate. Coordination of the alkyne to the **manganese** center, followed by migratory insertion into the Mn-C bond, generates a seven-membered manganacycle. Protonolysis by acetic acid then releases the alkenylated indole product and regenerates the active **manganese** catalyst.[1][4][5]



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